molecular formula C12H16O3 B097766 Ethyl 2-methyl-2-phenoxypropanoate CAS No. 18672-04-3

Ethyl 2-methyl-2-phenoxypropanoate

Cat. No. B097766
CAS RN: 18672-04-3
M. Wt: 208.25 g/mol
InChI Key: WGIIOGRUHSJKMI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-phenoxypropanoate is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly significant in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of an ester functional group, a phenoxy substituent, and a methyl group on the propanoate backbone.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-aminopropenoate can be synthesized from ethyl 2-azidopropenoate by treatment with nucleophiles such as thiophenol or sodium (or lithium) ethoxide in ethanol . Additionally, a new synthetic route for ethyl-2-(p-ethoxyphenyl) propenoate, which shares a similar structure to ethyl 2-methyl-2-phenoxypropanoate, involves a Friedel-Crafts reaction followed by a Wittig G reaction . The optimized conditions for these reactions have been established, with the Friedel-Crafts reaction yielding a product content above 92.0% and the Wittig G reaction yielding a product content of 93.8% .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-2-phenoxypropanoate is characterized by its ester group and the phenoxy and methyl substituents. While the specific NMR, MS, and IR data for this compound are not provided, related compounds synthesized in the studies have had their structures confirmed using these spectroscopic techniques . These methods are crucial for verifying the molecular structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds similar to ethyl 2-methyl-2-phenoxypropanoate has been investigated. For example, ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been used in radical polymerizations of vinyl monomers, acting as chain transfer reagents . The chain transfer constants for these reactions have been determined, indicating the efficiency of these compounds in controlling polymer molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-methyl-2-phenoxypropanoate would include its boiling point, melting point, solubility, and stability under various conditions. Although the specific properties of ethyl 2-methyl-2-phenoxypropanoate are not detailed in the provided papers, the studies do discuss the properties of structurally related compounds. For instance, the solubility and stability of the synthesized compounds in different solvents and under various reaction conditions are critical for the optimization of the synthetic routes .

Scientific Research Applications

  • Kinetic and Mechanistic Studies in Pyrolysis Ethyl 2-methyl-2-phenoxypropanoate has been studied for its kinetic and mechanistic behavior in thermal gas-phase elimination processes. Research by Al-Awadi et al. (2005) investigated the pyrolysis of ethyl 3-phenoxypropanoate and its analogs, providing insights into the reaction pathways and elimination products under varying temperature conditions (Al-Awadi et al., 2005).

  • Potential in Bioactive Compound Synthesis Navarrete-Vázquez et al. (2011) explored the synthesis and crystal structure of a compound derived from ethyl 2-methyl-2-phenoxypropanoate, highlighting its potential as an analgesic and antidyslipidemic agent. This work contributes to understanding the compound's potential in pharmaceutical applications (Navarrete-Vázquez et al., 2011).

  • Use in Chemical Synthesis Ethyl 2-methyl-2-phenoxypropanoate's role in chemical synthesis is exemplified by Zhu et al. (2003), who used it in a phosphine-catalyzed [4 + 2] annulation process. This demonstrates its utility in creating complex organic molecules with specific structural features (Zhu et al., 2003).

  • Application in Radical Polymerization Colombani et al. (1996) studied the use of ethyl 2-methyl-2-phenoxypropanoate in radical polymerizations, revealing its effectiveness as a chain transfer reagent. This highlights its significance in polymer science and engineering (Colombani et al., 1996).

  • Investigation in Zeolite Chemistry The rearrangement of related compounds to ethyl 2-methyl-2-phenoxypropanoate catalyzed by zeolites was studied by Baldoví et al. (1992). This research underscores the compound's relevance in catalysis and materials science (Baldoví et al., 1992).

  • Exploration in Food and Beverage Industry Bermejo et al. (2013) examined the solubility of CO2 in ethyl lactate (a related compound to ethyl 2-methyl-2-phenoxypropanoate) and its modeling in phase behavior. Such studies are crucial for applications in the food, pharmaceutical, and chemical industries (Bermejo et al., 2013).

  • Extraction of Bioactive Compounds Lores et al. (2015) utilized ethyl lactate (structurally similar to ethyl 2-methyl-2-phenoxypropanoate) to extract phenolic compounds, emphasizing its potential as an eco-friendly solvent in extraction technologies (Lores et al., 2015).

  • Enzymatic Resolution in Chemical Synthesis Research by Ribeiro et al. (2001) on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a compound similar to ethyl 2-methyl-2-phenoxypropanoate, showcases its role in achieving specific chemical transformations (Ribeiro et al., 2001).

properties

IUPAC Name

ethyl 2-methyl-2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIIOGRUHSJKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171934
Record name Deschloroclofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-phenoxypropanoate

CAS RN

18672-04-3
Record name Deschloroclofibrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschloroclofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of potassium t-butoxide (1M in THF, 531ml, 0.531moles, 1eq) precooled to 0° C. (ice bath) was added phenol (50g, 0.531moles, 1eq) in dry THF (50ml) dropwise via an addition funnel over 20minutes maintaining the internal temperature of the reaction below 5degrees centigrade. Ethyl-2-bromoisobutyrate (70.14ml, 0.9eq, 0.478moles) in dry THF (20ml) was added dropwise over 10minutes maintaining the internal reaction temperature below 5° C. After the addition was complete, the ice bath was removed and the reaction was allowed to warm to room temperature. The reaction was brought to reflux and maintained at this reflux temperature for 8hours. Following the cooling of the reaction to 0° C. the volatiles were removed in vacuo. The residue was then partitioned between EtOAc and 1N NaOH. The phases were separated and the organic phase washed with 1N NaOH, H2O, brine and dried over Na2SO4. After filtration the solution was concentrated under reduced pressure to yield 83g (75%) of clean title compound.
Quantity
531 mL
Type
reactant
Reaction Step One
Name
phenol
Quantity
0.531 mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of phenol (2 g, 21.25 mmol) in CH3CN (50 mL) was added ethyl 2-bromo-2-methylpropanoate (5 g, 25.5 mmol) and Cs2CO3 (20 g, 63.75 mmol) at 25° C. The mixture was heated at reflux for 16 h then water (100 mL) added and extracted with ethyl acetate (2×50 mL). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (2.1 g, 47.7%) as colorless oil which was used in next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
47.7%

Synthesis routes and methods III

Procedure details

To a solution of potassium t-butoxide (1M in THF, 531 ml, 0.531 moles, 1 eq) precooled to 0° C. (ice bath) was added phenol (50 g, 0.531 moles, 1 eq) in dry THF (50 ml) dropwise via an addition funnel over 20 minutes maintaining the internal temperature of the reaction below 5 degrees centigrade. Ethyl-2-bromoisobutyrate (70.14 ml, 0.9 eq, 0.478 moles) in dry THF (20 ml) was added dropwise over 10 minutes maintaining the internal reaction temperature below 5° C. After the addition was complete, the ice bath was removed and the reaction was allowed to warm to room temperature. The reaction was brought to reflux and maintained at this reflux temperature for 8 hours. Following the cooling of the reaction to 0° C. the volatiles were removed in vacuo. The residue was then partitioned between EtOAc and 1N NaOH. The phases were separated and the organic phase was washed with 1N NaOH, H2O, brine and dried over Na2SO4. After filtration the solution was concentrated under reduced pressure to yield 83 g (75%) of clean title compound.
Quantity
531 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of phenol (0.01 mol) and ethyl 2-bromo-2-methylpropanoate (0.01 mol) in acetonitrile was added Cs2CO3 (0.015 mol), and the reaction mixture was refluxed overnight. After removal of the solvent, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 1 N aqueous NaOH solution, water, and brine, and then dried sodium sulfate. Concentration gave the titled compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.21˜7.25 (m, 2H), 6.98 (t, J=7.2 Hz 1H), 6.83˜6.86 (m, 2H), 4.23 (q, J=7.2 Hz 4H), 1.60 (s, 6H), 1.24 (t, J=7.2 Hz 3H); LCMS (ESI+) m/z 209 (M+H)+.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-2-phenoxypropanoate
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Reactant of Route 5
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Citations

For This Compound
5
Citations
MG Perrone, E Santandrea, L Bleve, P Vitale… - Bioorganic & medicinal …, 2008 - Elsevier
… Then, ethyl 2-methyl-2-phenoxypropanoate (5a, 6 g, 28.8 mmol) or alkyl 2-phenoxypropanoate (5b–d, 28.8 mmol) in anhydrous CH 2 Cl 2 (25 mL) was added. The resulting solution …
Number of citations: 37 www.sciencedirect.com
Y Yang, Y Zhao, W Li, Y Wu, X Wang, Y Wang… - European Journal of …, 2020 - Elsevier
… The studies indicated that the ethyl 2-methyl-2-phenoxypropanoate moiety was skeleton of the fibrate, the dimethyl and ethyl substitutions of α-position carboxyl group were favorable for …
Number of citations: 12 www.sciencedirect.com
X Zhu, J Ji, D Huang, Y Zhu, C Tang… - Chemical Biology & …, 2012 - Wiley Online Library
Chemical‐based common feature pharmacophore modelling of Niemann Pick C1 Like 1 inhibitors was performed to provide some insights on the important pharmacophore features …
Number of citations: 6 onlinelibrary.wiley.com
R Sword, S O'Sullivan, JA Murphy - Australian Journal of …, 2013 - CSIRO Publishing
We report the reactivity of an electron donor derived from N-methylisatin on reduction by sodium amalgam. Transfer of a clear supernatant solution to iodoarenes affords the products of …
Number of citations: 20 www.publish.csiro.au
Y Monguchi, A Kume, K Hattori, T Maegawa, H Sajiki - Tetrahedron, 2006 - Elsevier
A mild and efficient one-pot procedure for the hydrodechlorination of aromatic chlorides using a Pd/C–Et 3 N system was developed. A variety of aromatic chlorides could be …
Number of citations: 102 www.sciencedirect.com

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